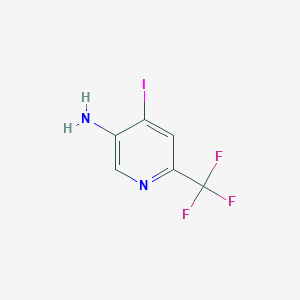

3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-

Description

Contextual Importance of Halogenated and Trifluoromethylated Pyridine (B92270) Architectures in Chemical Research

Halogenated and trifluoromethylated pyridine scaffolds are privileged structures in chemical research, primarily due to the profound impact of fluorine and other halogens on the physicochemical properties of organic molecules. The trifluoromethyl group (CF3) is a key bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Its strong electron-withdrawing nature also significantly influences the reactivity of the pyridine ring.

The presence of a halogen, such as iodine, on the pyridine ring is of great synthetic utility. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the pyridine core. The combination of a trifluoromethyl group and a halogen on a pyridine ring creates a powerful synthetic intermediate with broad applicability in the development of new pharmaceuticals and agrochemicals. nih.gov

Overview of Strategic Contributions to Synthetic Methodologies

While specific, peer-reviewed synthetic methodologies focusing exclusively on 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- are not extensively documented in publicly available research literature, its strategic value can be inferred from its role as an intermediate in patented synthetic routes. For instance, the synthesis of this compound has been described, highlighting its utility as a building block for more complex molecules. One reported synthesis involves the deprotection of a tert-butyl carbamate (B1207046) precursor in the presence of trifluoroacetic acid. chemicalbook.com

The true strategic contribution of this compound lies in its potential for a variety of subsequent chemical transformations. The amino group can be a handle for further functionalization, such as acylation or participation in condensation reactions. The iodo group, being a versatile leaving group, opens the door to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions.

Fundamental Reactivity and Transformation Pathways in Advanced Synthesis

The fundamental reactivity of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is dictated by the interplay of its three key functional groups on the pyridine ring. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group, being an electron-donating group, can direct electrophiles and also participate in its own set of reactions.

The most significant transformation pathway for this molecule is undoubtedly transition-metal-catalyzed cross-coupling reactions at the 4-position, facilitated by the iodo substituent. Based on the well-established reactivity of similar iodopyridines, this compound is an excellent candidate for:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-pyridine structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

Carbonylation Reactions: Introduction of carbonyl-containing functional groups.

The amino group at the 3-position can also be utilized for the construction of fused heterocyclic systems. For example, it can undergo condensation reactions with diketones or other bifunctional reagents to form pyridopyrimidines or other fused bicyclic and polycyclic systems, which are common motifs in biologically active molecules. documentsdelivered.com

Interdisciplinary Relevance as a Research Subject and Synthetic Intermediate

The interdisciplinary relevance of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is primarily as a synthetic intermediate for the creation of novel molecules with potential applications in various fields. The trifluoromethylpyridine moiety is a common feature in many successful agrochemicals and pharmaceuticals. nih.gov The ability to further functionalize this core structure through the iodo and amino groups makes it a valuable tool for medicinal chemists in lead optimization and the development of new drug candidates.

In materials science, highly functionalized and electron-deficient aromatic systems like this can serve as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for creating extended π-conjugated systems through cross-coupling reactions makes this compound an interesting subject for research in this area.

While direct research on the interdisciplinary applications of this specific compound is not widely published, its structural motifs are present in molecules investigated for a range of biological activities, including their potential as enzyme inhibitors or receptor modulators. The unique electronic properties conferred by the trifluoromethyl and iodo groups make it a compelling scaffold for further investigation in various scientific disciplines.

Synthetic Methodologies for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- and Related Structures

The synthesis of complex pyridine derivatives such as 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is a significant focus in medicinal and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the iodo and amino substituents, make these compounds valuable scaffolds. The construction of this molecule requires precise control over the regioselective introduction of each functional group onto the pyridine ring. This article details established and emerging synthetic strategies for achieving this, focusing on methods for trifluoromethylation and selective halogenation.

Properties

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSWYTJPHUIDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269985 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-65-7 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Pyridinamine, 4 Iodo 6 Trifluoromethyl

Influence of Trifluoromethyl and Halogen Substituents on Pyridine (B92270) Reactivity

The reactivity of a pyridine ring is significantly altered by its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene. This inherent property makes pyridine generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.

The introduction of a trifluoromethyl (CF3) group further deactivates the ring towards electrophilic attack. The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). jst.go.jp This effect reduces the electron density of the pyridine ring, making it even more resistant to reactions with electrophiles. youtube.com Conversely, this pronounced electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). jst.go.jp The CF3 group's presence can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby lowering the activation energy for the substitution.

The iodine atom at the 4-position also contributes to the electronic landscape. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For iodine, the inductive effect is weaker than for other halogens, but it still deactivates the ring towards electrophilic substitution. More importantly, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in nucleophilic substitution reactions and an ideal handle for transition metal-catalyzed cross-coupling reactions. nih.gov

Cross-Coupling Reactions Involving the Iodo Group

The iodo substituent at the C-4 position is the primary site for synthetic transformations via transition metal-catalyzed cross-coupling reactions. The relatively low C-I bond energy facilitates oxidative addition to palladium(0) catalysts, which is the initial step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov

Given the electron-deficient nature of the pyridine ring, the Suzuki-Miyaura coupling is generally efficient. Various palladium catalysts and ligands can be employed to optimize the reaction, with modern catalyst systems like those using XPhos ligands showing high efficacy for heteroaryl couplings, often minimizing side reactions like dehalogenation. nih.govrsc.org Microwave-assisted protocols have also been shown to accelerate these reactions significantly. rsc.orgcore.ac.uk

| Halopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K2CO3 | Dioxane/Water | Microwave, 40 min | Good | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | Arylboronic acid | XPhosPdG2 / XPhos | K2CO3 | EtOH/Water | Microwave, 135 °C, 40 min | High | nih.gov |

| 4-Trifluoromethylsulfonyloxy-6-bromocoumarin | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Reflux, 12 h | Variable | researchgate.net |

Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be used to replace the iodo group with various primary or secondary amines. This provides a direct route to more complex substituted aminopyridines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the scope and efficiency of the transformation. sci-hub.se

Similarly, palladium-catalyzed C-C bond-forming reactions like the Heck or Mizoroki-Heck reaction can introduce vinyl substituents, while other variants allow for direct arylation using organometallic reagents other than boronic acids. nih.gov These methods are powerful tools for late-stage functionalization, allowing for the rapid generation of diverse molecular structures from a common intermediate. sci-hub.seresearchgate.net

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-6-phenylpyridazine | Alkyl/Aryl Amines | PdCl2(dppf) / dppf | NaOtBu | Dioxane | 80 °C | 60-80% | sci-hub.se |

| Aryl Halides | Secondary Anilines | Pd(OAc)2 / PivOH | Ag2CO3 | Toluene | 100 °C | High | rsc.org |

| 3-Fluorooxindoles | Aryl Triflates (Arylation) | Pd(dba)2 / (S)-Segphos | Cs2CO3 | Toluene | RT to 80 °C | High | nih.gov |

The Sonogashira coupling reaction is a highly effective method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. scirp.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it particularly useful for the synthesis of complex molecules. wikipedia.orgsemanticscholar.org

For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, Sonogashira coupling would yield 4-alkynyl-3-amino-6-(trifluoromethyl)pyridines. These products are valuable intermediates for synthesizing more complex heterocyclic systems or for applications in materials science and pharmaceuticals. scirp.orgsemanticscholar.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | High | scirp.orgsemanticscholar.org |

| Aryl/Vinyl Halides | Terminal Alkynes | Palladium Catalyst / Cu(I) Cocatalyst | Amine (e.g., Et3N, Diethylamine) | DMF or Ether | General | wikipedia.orgorganic-chemistry.org |

| 5-Chloropyrazole-4-aldehyde | Various Alkynes | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | Good | nih.gov |

Nucleophilic Substitution Processes on the Pyridine Ring

The pyridine ring in 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing trifluoromethyl group at the 6-position, ortho/para to the potential leaving groups (fluoride if it were present, or potentially other groups), significantly lowers the energy of the anionic Meisenheimer intermediate, facilitating the reaction. jst.go.jp

While the iodo group is an excellent leaving group in transition-metal catalysis, it is less commonly displaced in SNAr reactions compared to fluoride (B91410) or chloride on highly electron-deficient rings. However, under forcing conditions or with potent nucleophiles, substitution at the 4-position could be possible. More likely, if other halogens like fluorine or chlorine were present on the ring, they would be the preferred sites for SNAr. For instance, in polyfluoropyridines, nucleophilic attack typically occurs at the 2- and 4-positions. rsc.orgresearchgate.net The presence of the CF3 group at C-6 would strongly activate the C-2 and C-4 positions towards nucleophilic attack.

Electrophilic Aromatic Substitution Reactions of the Pyridine Nucleus

The pyridine nucleus is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh, vigorous conditions and typically give low yields. youtube.com The electrophile also tends to attack the nitrogen atom first, forming a pyridinium (B92312) salt which further deactivates the ring.

In the case of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, the ring is exceptionally deactivated. The powerful electron-withdrawing effects of both the trifluoromethyl group and the iodo group drastically reduce the ring's electron density, making it extremely unreactive towards electrophiles. rsc.org While the amino group at C-3 is an activating, ortho-para directing group, its influence is insufficient to overcome the profound deactivation caused by the CF3 and iodo substituents and the pyridine nitrogen itself. Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult, if not impossible, under standard conditions.

Functionalization of Pyridine C–H Bonds

The direct functionalization of C–H bonds on pyridine rings is a significant area of research, offering more efficient synthetic routes to complex molecules. However, no specific studies detailing the C–H functionalization of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- were identified. The inherent electronic properties and substitution pattern of this molecule—an electron-donating amino group, an electron-withdrawing trifluoromethyl group, and a bulky iodo group—would presumably exert strong directing effects on any potential C–H activation, making it a theoretically interesting substrate. Yet, empirical data on such reactions are absent from the literature.

Regioselective C–H Activation (Ortho, Meta, Para)

The regioselectivity of C–H activation is critical for synthetic utility. On the 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- ring, the C-2, C-5, and potentially the amino N-H bonds are available for activation. The directing capabilities of the existing substituents would be expected to dictate the position of any functionalization. For instance, the amino group typically directs ortho and para, while the trifluoromethyl group is a meta-director. The interplay of these effects, along with the steric hindrance from the iodo group, would be complex. Despite the potential for interesting regiochemical outcomes, no studies have been published that explore the regioselective C–H activation on this specific molecule.

Mechanistic Studies of C–H Bond Cleavage

Understanding the mechanism of C–H bond cleavage is fundamental to optimizing reaction conditions and expanding substrate scope. Such studies often involve kinetic analysis, computational modeling, and isotopic labeling experiments to elucidate the nature of the bond-breaking step (e.g., concerted metalation-deprotonation, oxidative addition). A search for mechanistic investigations into C–H bond cleavage involving 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- as the substrate returned no results.

Ring Transformations and Annulation Reactions

Ring transformation and annulation reactions are powerful tools for building complex heterocyclic systems from simpler precursors. Pyridine derivatives can sometimes undergo ring-opening and re-closure sequences or serve as building blocks for fused-ring systems. There is no evidence in the scientific literature of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- being used as a substrate in such annulation or ring transformation reactions to build new carbocyclic or heterocyclic frameworks.

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a definitive method for elucidating reaction mechanisms, for example, by tracking the fate of atoms or determining kinetic isotope effects. This technique is invaluable for understanding complex pathways in C–H activation and rearrangement reactions. A thorough literature search found no instances of isotopic labeling studies (e.g., using deuterium, carbon-13, or nitrogen-15) being performed on 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- to investigate its reaction mechanisms.

Computational and Theoretical Studies of 3 Pyridinamine, 4 Iodo 6 Trifluoromethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for probing the electronic structure and predicting the reactivity of molecules like 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-. DFT calculations, particularly using hybrid functionals such as B3LYP, provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential.

The electronic properties of the pyridine (B92270) ring are significantly influenced by the attached substituents: the electron-donating amino group (-NH2), the electron-withdrawing and sterically demanding iodo group (-I), and the strongly electron-withdrawing trifluoromethyl group (-CF3). DFT calculations can precisely quantify these effects. For instance, the calculated distribution of electron density would show an increase at the positions ortho and para to the amino group and a significant decrease around the trifluoromethyl and iodo substituents.

Key parameters derived from DFT that inform reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, the interplay of the donating and withdrawing groups would lead to a complex molecular orbital landscape, which DFT can accurately map.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.65 | 6.13 |

| 3-Aminopyridine | -5.89 | -0.42 | 5.47 |

| 4-Iodopyridine | -6.52 | -1.21 | 5.31 |

| 3-(Trifluoromethyl)pyridine | -7.45 | -1.55 | 5.90 |

Note: The values presented are illustrative and would require specific DFT calculations for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- for precise quantification.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are instrumental in mapping the potential energy surfaces of chemical reactions involving 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-. By calculating the energies of reactants, intermediates, transition states, and products, chemists can elucidate detailed reaction mechanisms.

For example, in a nucleophilic aromatic substitution reaction where the iodo group is displaced, molecular modeling can identify the transition state structure and its associated activation energy. This allows for a prediction of the reaction rate and an understanding of the factors that stabilize or destabilize the transition state. The presence of the amino and trifluoromethyl groups would significantly influence the stability of any charged intermediates (e.g., Meisenheimer complexes) formed during the reaction, and these effects can be precisely modeled.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are highly effective in predicting the regioselectivity of reactions, a critical aspect for a polysubstituted pyridine like 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-. By calculating the activation energies for reactions at different positions on the pyridine ring, the most likely site of attack can be determined.

For instance, in an electrophilic aromatic substitution reaction, DFT calculations of the Wheland intermediate stability at each possible position would reveal the preferred site of substitution. The directing effects of the existing substituents—the ortho, para-directing amino group and the meta-directing trifluoromethyl group—would create a complex regiochemical outcome that can be rationalized and predicted through computational analysis.

Computational Analysis of Substituent Effects on Pyridine Chemistry

The chemical behavior of the pyridine ring is profoundly altered by its substituents. Computational analysis allows for a systematic study of these substituent effects. The electronic nature of the amino, iodo, and trifluoromethyl groups can be quantified using various descriptors, such as Hammett parameters derived from computational data.

Simulations of Kinetic Isotope Effects (KIEs) to Elucidate Rate-Determining Steps

Kinetic Isotope Effect (KIE) simulations are a sophisticated computational tool used to pinpoint the rate-determining step of a reaction. By calculating the vibrational frequencies of reactants and transition states for both the normal and isotopically labeled (e.g., deuterium) molecules, the KIE can be predicted. A significant calculated KIE for a particular step provides strong evidence that bond breaking or formation involving the isotopically substituted atom occurs in the rate-determining step.

For reactions involving 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, such as a deprotonation of the amino group or a reaction involving a C-H bond, KIE simulations could be employed to gain a deeper understanding of the reaction mechanism and to validate proposed pathways.

Advanced Spectroscopic Characterization Methodologies in Research on 3 Pyridinamine, 4 Iodo 6 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to yield distinct signals for the aromatic protons and the amine protons. The pyridine (B92270) ring contains two protons, and their chemical shifts and coupling patterns would be influenced by the surrounding substituents. The amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals corresponding to each carbon atom in the pyridine ring and the trifluoromethyl group. The carbon attached to the iodine atom would be significantly influenced by the halogen's electronegativity and heavy atomic nature. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Given the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful tool. This technique is highly sensitive to the chemical environment of fluorine atoms. The spectrum for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- would be expected to show a singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift would be characteristic of a -CF₃ group attached to a pyridine ring.

Predicted ¹H NMR Data A predicted data table based on the structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on Pyridine Ring (position 2) | 8.0 - 8.5 | Singlet |

| H on Pyridine Ring (position 5) | 6.5 - 7.0 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations. wikipedia.org This technique is invaluable for identifying the functional groups present. specac.com The IR spectrum of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- would exhibit characteristic absorption bands corresponding to its various bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would display two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the C-H bonds on the pyridine ring would appear just above 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group are anticipated to produce very strong, characteristic absorption bands in the 1000-1300 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Predicted IR Absorption Bands A predicted data table based on the functional groups.

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl | C-F Stretch | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. youtube.com

For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, the molecular formula is C₆H₄F₃IN₂. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The monoisotopic mass of the compound is approximately 287.94 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to this mass. Key fragmentation patterns could involve the loss of:

An iodine atom (I•), leading to a significant fragment.

A trifluoromethyl radical (•CF₃).

Hydrogen cyanide (HCN) from the pyridine ring.

The isotopic pattern of the molecular ion would be characteristic, showing a peak for the primary isotope (¹²⁷I) and potentially a small M+1 peak from the natural abundance of ¹³C.

Predicted Mass Spectrometry Data A predicted data table based on the molecular structure.

| Ion | m/z (predicted) | Identity |

|---|---|---|

| [M]⁺ | 288 | Molecular Ion |

| [M-I]⁺ | 161 | Loss of Iodine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous proof of the structure of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-.

A successful single-crystal X-ray diffraction analysis would yield precise data on:

Bond Lengths: The exact lengths of all covalent bonds (e.g., C-C, C-N, C-I, C-F).

Bond Angles: The angles between adjacent bonds, defining the geometry of the pyridine ring and its substituents.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the amine and trifluoromethyl groups relative to the ring.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules are arranged in the crystal lattice.

This technique is the gold standard for confirming the connectivity and stereochemistry of a molecule when a suitable crystal can be grown.

Vibrational Spectroscopy Employing Ab Initio Methods

In conjunction with experimental IR spectroscopy, computational ab initio methods are employed to perform theoretical vibrational analysis. These quantum mechanical calculations can predict the vibrational frequencies and intensities of a molecule.

For 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, these computational studies would serve several purposes:

Aid in Spectral Assignment: By calculating the theoretical vibrational modes, researchers can more confidently assign the experimentally observed bands in the IR and Raman spectra to specific molecular motions (stretching, bending, etc.).

Investigate Unobserved Modes: Some vibrational modes may be weak or inactive in IR spectroscopy but can be predicted computationally.

Conformational Analysis: If different rotational isomers (conformers) of the molecule exist, computational methods can predict the vibrational spectra for each, helping to identify which conformer is present in the experimental sample.

These theoretical calculations provide a powerful complement to experimental data, leading to a more complete and detailed understanding of the molecule's vibrational properties.

Applications of 3 Pyridinamine, 4 Iodo 6 Trifluoromethyl As a Versatile Synthetic Building Block and Intermediate

Role in the Assembly of Complex Heterocyclic Systems

The strategic placement of an amino group and an iodo group in an ortho-relationship makes 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows for tandem reactions where an initial intermolecular cross-coupling at the C-4 position is followed by an intramolecular cyclization involving the C-3 amino group.

Research into analogous ortho-haloamines has demonstrated that this synthetic strategy is highly effective for constructing fused bicyclic and polycyclic aromatic systems. For example, a common approach involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 4-alkynyl-3-aminopyridine intermediate can then undergo an in-situ cyclization, often promoted by the same catalyst system or by the addition of a different catalyst or reagent, to form fused pyrrolopyridine or similar indole-analogue ring systems. The trifluoromethyl group at the C-6 position remains intact during these transformations, imparting its unique electronic properties to the final heterocyclic product.

These complex heterocyclic scaffolds are of significant interest in drug discovery and materials science due to their rigid structures and potential for biological activity.

Precursor in the Synthesis of Fluorine-Containing Organic Compounds

The presence of a carbon-iodine bond provides a reactive handle for introducing the trifluoromethyl-aminopyridine moiety into a wide array of organic structures through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The compound serves as a key precursor, enabling the synthesis of more complex fluorine-containing molecules that are valuable in pharmaceutical and agrochemical research. researchgate.net

Key transformations utilizing 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon single bond. This method is widely used to synthesize biaryl and related structures.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne creates a carbon-carbon triple bond, yielding an alkynylpyridine derivative. rsc.orgwikipedia.orgorganic-chemistry.org These products are not only important targets themselves but can also serve as intermediates for further transformations, including cyclization reactions as mentioned previously.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the pyridine (B92270) ring and a primary or secondary amine. wikipedia.orgnih.govlibretexts.org This provides a direct route to complex substituted diaminopyridine structures, which are prevalent in pharmacologically active compounds.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)–C(sp²) | Aryl-substituted Pyridinamines |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base | C(sp²)–C(sp) | Alkynyl-substituted Pyridinamines |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst, Phosphine (B1218219) Ligand, Strong Base (e.g., NaOtBu) | C(sp²)–N | N-Aryl/Alkyl Diaminopyridines |

Intermediate in the Development of Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in the modern agrochemical industry. researchgate.net The inclusion of a trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and binding affinity of active ingredients. Since the 1990s, there has been a notable increase in the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine moieties. rsc.org

3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- serves as a valuable intermediate for the synthesis of new potential agrochemicals. Its utility is noted in patent literature, such as US2017/239225, which describes its synthesis, indicating its role as a building block in proprietary research programs aimed at discovering novel active ingredients. chemicalbook.com Synthetic chemists in agrochemical research and development utilize this intermediate in combinatorial strategies, employing the cross-coupling reactions described above to generate large libraries of novel compounds for biological screening as herbicides, fungicides, or insecticides. The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the chemical and biological properties of the final product. rsc.org

Utilization in Radiochemistry for Tracer Synthesis

The aryl iodide functionality makes 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- a highly attractive precursor for the synthesis of radiolabeled molecules for use as imaging agents in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Two primary strategies can be envisioned for its use in radiochemistry:

Synthesis of Radioiodinated Tracers : The iodine atom can be substituted with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131. While direct isotopic exchange is possible, a more common and efficient method involves converting the iodo-precursor into a more reactive organometallic intermediate, such as a trialkylstannyl or boronic ester derivative. This intermediate can then undergo a rapid iododestannylation or iododeboronation reaction with a source of radioactive iodide to yield the final radiotracer with high specific activity. researchgate.net These radioiodinated compounds can be used to study biological processes and diagnose diseases.

Precursor for ¹⁸F-Radiolabeling : The iodo group can act as a leaving group in transition metal-mediated nucleophilic substitution reactions to introduce the most commonly used PET isotope, Fluorine-18 (¹⁸F). Copper-mediated radiofluorination reactions, for instance, are frequently used to label aryl iodides. This would produce an ¹⁸F-labeled version of a trifluoromethyl-aminopyridine, a structural motif found in a number of modern PET tracers developed for neuroimaging and oncology.

The ability to use this single precursor to access both radioiodinated and radiofluorinated compounds underscores its versatility and potential value in the development of novel molecular imaging agents.

Q & A

Q. What are the key synthetic routes for 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for cross-coupling). For example, iodination at the 4-position requires controlled stoichiometry to avoid over-halogenation. Reaction optimization can employ factorial design to test interactions between variables (e.g., time vs. temperature) .

Q. How should spectroscopic and chromatographic techniques be applied to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic peaks: δ~8.2 ppm (pyridine H), δ~160 ppm (C-I).

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 318.9 (CHFIN).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Method validation should include spike-recovery tests for trace impurities .

Q. What protocols ensure stability of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months, monitoring degradation via TLC.

- Light Sensitivity : Expose to UV light (320–400 nm) and track iodopyridine decomposition by HPLC.

- Recommendation : Use amber vials with desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can molecular orbital theory or QSAR models guide experimental design for studying this compound’s reactivity or bioactivity?

- Methodological Answer :

- Molecular Orbital Analysis : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic sites (e.g., C-4 iodine as a leaving group).

- QSAR : Train models with descriptors like logP and HOMO-LUMO gaps to correlate trifluoromethyl group positioning with biological activity (e.g., kinase inhibition). Validate predictions via in vitro assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC variability) across studies?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Apply random-effects models to account for inter-study variability.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular viability assays .

Q. How can kinetic isotope effects (KIE) or isotopic labeling elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- KIE Studies : Compare for reactions at the 4-iodo position to distinguish between S1 and S2 pathways.

- -Labeling : Track hydroxylation pathways in metabolic studies (e.g., cytochrome P450-mediated oxidation) .

Q. What computational methods predict intermolecular interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 2HZI) to map binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess trifluoromethyl group stability in hydrophobic pockets .

Q. How do solvent effects and substituent electronic properties influence regioselectivity in derivatization reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.